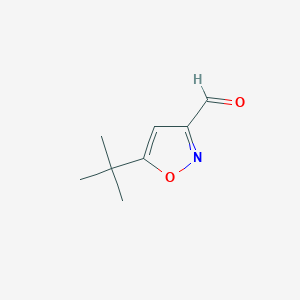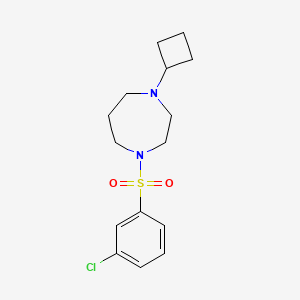![molecular formula C19H16N4OS2 B2775757 N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 941897-72-9](/img/structure/B2775757.png)
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a benzothiadiazole moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The benzothiadiazole structure is often associated with various pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , the effects could range from changes in cellular metabolism and function to alterations in cell signaling and communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thiazole-2-carboxylic acid under acidic conditions to form the thiazole intermediate. This intermediate is then reacted with benzo[d][1,2,3]thiadiazole-5-carbonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group in the benzothiadiazole moiety can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential antitumor and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its combined thiazole and benzothiadiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-2-12-3-5-13(6-4-12)9-15-11-20-19(25-15)21-18(24)14-7-8-17-16(10-14)22-23-26-17/h3-8,10-11H,2,9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDGSZLSMLSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2775676.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)
![2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2775683.png)

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)




![METHYL 3-ETHYL-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B2775696.png)

